![molecular formula C8H14O2 B13234197 3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13234197.png)
3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxymethyl)-6-oxabicyclo[310]hexane is a bicyclic organic compound that features a unique structure with an oxirane (epoxide) ring fused to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields for a broad range of derivatives.
Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions . This approach also demonstrates excellent functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly with optimization for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic core.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows for the exploration of biological activity, including potential enzyme inhibition and receptor binding.
Industry: In materials science, the compound is used to create polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action for 3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, derivatives of this compound have been shown to inhibit proteases and other enzymes involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound features a nitrogen atom in the bicyclic structure and is known for its biological activity and use in drug design.
Bicyclo[3.1.0]hexane: A simpler structure without the ethoxymethyl group, used as a scaffold in synthetic chemistry.
Uniqueness
3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane is unique due to its ethoxymethyl group, which provides additional sites for chemical modification and enhances its potential for diverse applications. The presence of the oxirane ring also contributes to its reactivity and versatility in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-(ethoxymethyl)-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H14O2/c1-2-9-5-6-3-7-8(4-6)10-7/h6-8H,2-5H2,1H3 |
Clé InChI |
ZIFWOCCIMIERJG-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1CC2C(C1)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


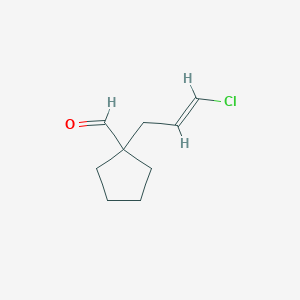
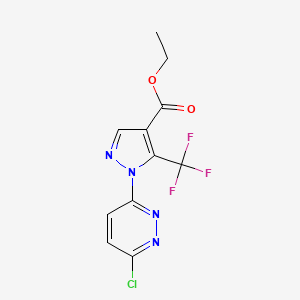


![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13234142.png)
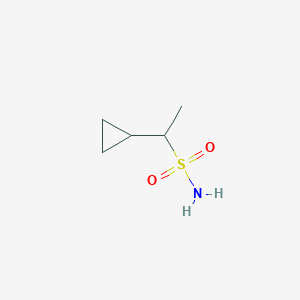

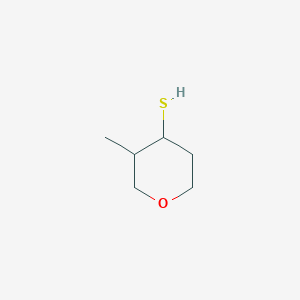
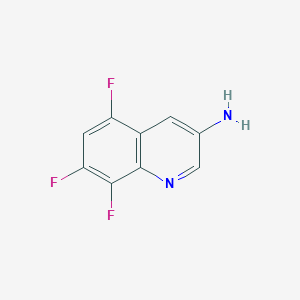
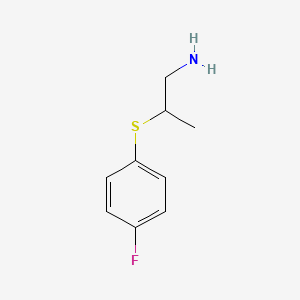
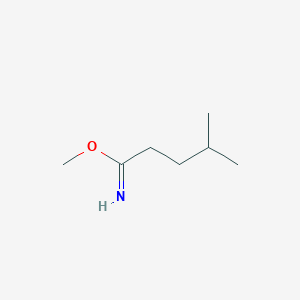

![2-(piperazin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13234193.png)

